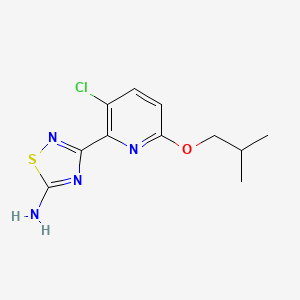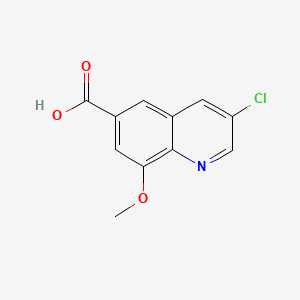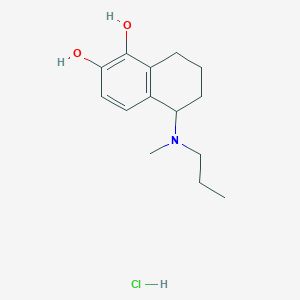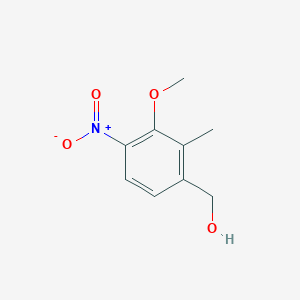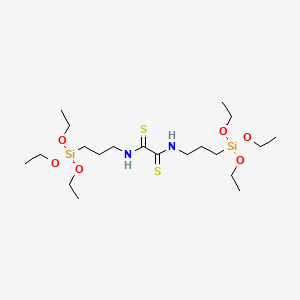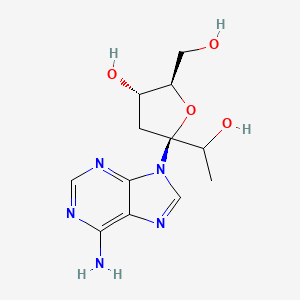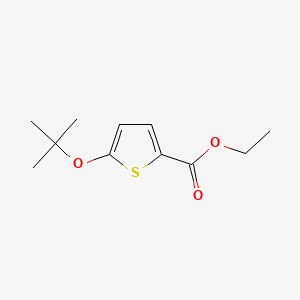
2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester is an organic compound with a molecular structure that includes a thiophene ring substituted with a carboxylic acid ester group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester typically involves the esterification of 2-thiophenecarboxylic acid with ethanol in the presence of an acid catalyst. The tert-butoxy group is introduced through a subsequent reaction with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Thiophene derivatives with additional oxygen-containing functional groups.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Thiophene derivatives with substituted ester groups.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: Lacks the ethyl ester and tert-butoxy groups.
5-tert-Butoxy-2-thiophenecarboxylic acid: Similar structure but without the ethyl ester group.
Thiophene-2-carboxylic acid: A simpler structure with only the carboxylic acid group.
Uniqueness
2-Thiophenecarboxylic acid, 5-(1,1-dimethylethoxy)-, ethyl ester is unique due to the presence of both the ethyl ester and tert-butoxy groups, which confer distinct chemical properties and reactivity compared to its simpler analogs .
Properties
CAS No. |
55162-42-0 |
|---|---|
Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H16O3S/c1-5-13-10(12)8-6-7-9(15-8)14-11(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
LWHFJKSSHUVMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



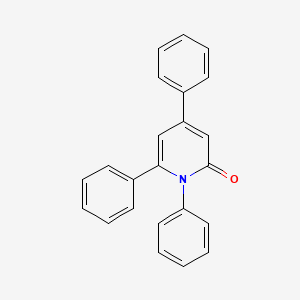
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
![N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13943735.png)
